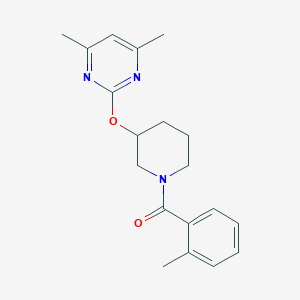![molecular formula C27H27FN4O2S B2509786 1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(2-phenylpropyl)piperidine-4-carboxamide CAS No. 1243094-08-7](/img/structure/B2509786.png)
1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(2-phenylpropyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(2-phenylpropyl)piperidine-4-carboxamide” is a chemical compound with the molecular formula C26H25FN4O3S . It has a molecular weight of 492.6 g/mol .
Molecular Structure Analysis
The compound has a complex structure that includes a thieno[3,2-d]pyrimidin-2-yl group, a fluorophenyl group, and a piperidine-4-carboxamide group . The InChI string representation of the compound isInChI=1S/C26H25FN4O3S/c1-34-18-8-6-16 (7-9-18)14-28-24 (32)17-10-12-31 (13-11-17)26-29-22-20 (15-35-23 (22)25 (33)30-26)19-4-2-3-5-21 (19)27/h2-9,15,17H,10-14H2,1H3, (H,28,32) (H,29,30,33) . Physical And Chemical Properties Analysis
The compound has several computed properties. It has an XLogP3-AA value of 3.7, indicating its lipophilicity . It has 2 hydrogen bond donors and 6 hydrogen bond acceptors . The compound has 6 freely rotating bonds . Its exact mass and monoisotopic mass are both 492.16314001 g/mol . The topological polar surface area is 111 Ų .Scientific Research Applications
Kinase Inhibitory Activity
The compound and its derivatives have been identified as potent and selective inhibitors of the Met kinase superfamily. The substitution patterns on the pyridine and pyridone rings significantly influence enzyme potency, solubility, and kinase selectivity. For instance, one study reported the success of a derivative in achieving complete tumor stasis in a Met-dependent human gastric carcinoma model, highlighting its potential for clinical trials (Schroeder et al., 2009).
Anti-Angiogenic and DNA Cleavage Activity
Derivatives of the compound have shown significant anti-angiogenic and DNA cleavage activities. The presence of certain substituents on the phenyl ring of the side chain is crucial for their potency as anticancer agents. These derivatives can effectively block blood vessel formation and exhibit differential migration and band intensities in DNA binding/cleavage assays, suggesting their therapeutic potential in cancer treatment by inhibiting angiogenesis and affecting DNA integrity (Kambappa et al., 2017).
Antimicrobial Activity
Several studies have synthesized and evaluated the antimicrobial activity of derivatives containing the core structure of the compound . The synthesized compounds have shown promising antistaphylococcal and other antimicrobial effects, indicating their potential as therapeutic agents against various bacterial infections (Yurttaş et al., 2016).
Anticancer Activity
Various derivatives have been studied for their potential anticancer properties. These compounds have been found to exert cytotoxic effects on cancer cells, with some derivatives displaying potent anticancer activity comparable to known chemotherapy agents. This suggests their potential use in developing new therapeutic agents for treating different types of cancer (Rahmouni et al., 2016).
properties
IUPAC Name |
1-[7-(2-fluorophenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]-N-(2-phenylpropyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27FN4O2S/c1-17(18-7-3-2-4-8-18)15-29-25(33)19-11-13-32(14-12-19)27-30-23-21(16-35-24(23)26(34)31-27)20-9-5-6-10-22(20)28/h2-10,16-17,19H,11-15H2,1H3,(H,29,33)(H,30,31,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSCMAINIMRYCDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1CCN(CC1)C2=NC3=C(C(=O)N2)SC=C3C4=CC=CC=C4F)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(Aminomethyl)spiro[3.3]heptan-2-yl]methanol;hydrochloride](/img/structure/B2509703.png)

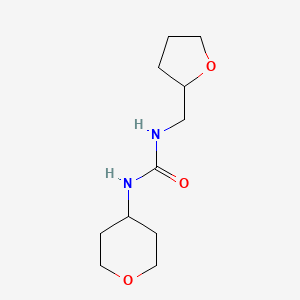
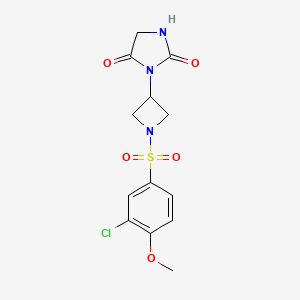

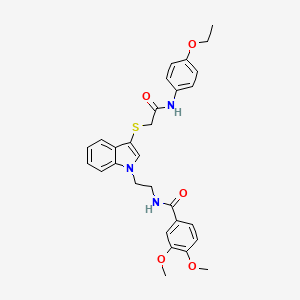
![N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2509715.png)
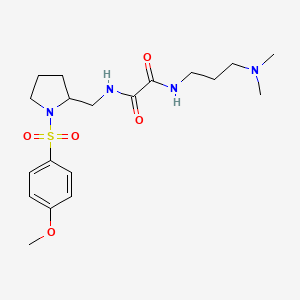
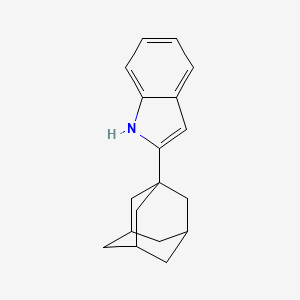
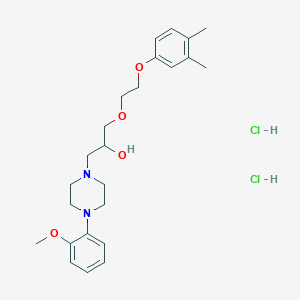
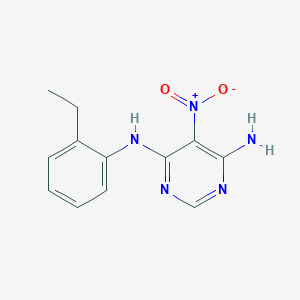
![(2S)-2-[(4-pyrimidin-2-ylpiperazine-1-carbonyl)amino]propanoic acid](/img/structure/B2509724.png)
![N-[(2-chlorophenyl)(cyano)methyl]-2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetamide](/img/structure/B2509725.png)
